2-(1-Methoxybut-3-en-2-yl)-1,3-dihydroisoindole
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Overview
Description
2-(1-Methoxybut-3-en-2-yl)-1,3-dihydroisoindole is a heterocyclic organic compound with a unique structure that includes both an isoindole and a methoxybutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxybut-3-en-2-yl)-1,3-dihydroisoindole typically involves the reaction of isoindole derivatives with methoxybutenyl precursors under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired compound through a series of steps involving the activation of the isoindole ring and the subsequent addition of the methoxybutenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxybut-3-en-2-yl)-1,3-dihydroisoindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-(1-Methoxybut-3-en-2-yl)-1,3-dihydroisoindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methoxybut-3-en-2-yl)-1,3-dihydroisoindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methoxy-3-buten-2-yl)phenyl methylcarbamate: A related compound with similar structural features.
N-(1-Methoxybut-3-en-2-yl)thietan-3-amine: Another compound with a methoxybutenyl group.
Uniqueness
2-(1-Methoxybut-3-en-2-yl)-1,3-dihydroisoindole is unique due to its specific combination of an isoindole ring and a methoxybutenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(1-methoxybut-3-en-2-yl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C13H17NO/c1-3-13(10-15-2)14-8-11-6-4-5-7-12(11)9-14/h3-7,13H,1,8-10H2,2H3 |
InChI Key |
OXCULVFMULWLJW-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C=C)N1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
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